![molecular formula C15H15NO3S B2774596 Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate CAS No. 325698-04-2](/img/structure/B2774596.png)
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, also known as MBTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBTC is a thiophene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Asymmetric Synthesis
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate: is used in the asymmetric synthesis of optically active compounds. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of related compounds, which is crucial for producing pharmaceuticals with high enantiomeric purity .
Enzyme Screening
The compound’s derivatives are used for screening enzymes against various organic solvents and substrates. This helps in identifying robust enzymes that can be used for industrial applications, such as the production of fine chemicals .
Medicinal Chemistry
Derivatives of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are synthesized for their potential use in medicinal chemistry. They serve as building blocks for creating molecules with biological activity, such as antibacterial, antifungal, and anticancer properties .
Microwave-Assisted Synthesis
The compound is involved in microwave-assisted synthesis processes. This technique is used to enhance reaction rates and yields, which is beneficial for the rapid synthesis of medicinal compounds .
Heterocyclic Chemistry
It plays a role in the synthesis of heterocyclic compounds. Heterocycles are a fundamental part of many pharmaceuticals and agrochemicals, and the compound can be used to construct diverse heterocyclic structures .
Foldamer Research
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate: is also significant in foldamer research. Foldamers are sequence-specific oligomers that mimic the structures of biomolecules, and the compound can contribute to the design of new foldamers with unique properties .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Action Environment
Factors such as pH, temperature, and the presence of other compounds can affect the action of a compound . .
properties
IUPAC Name |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLZRRHDMPBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
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